molecular formula C27H50N3O8P B12296234 1-Arabinofuranosylcytosine-5'-stearylphosphate

1-Arabinofuranosylcytosine-5'-stearylphosphate

Katalognummer: B12296234
Molekulargewicht: 575.7 g/mol
InChI-Schlüssel: YJTVZHOYBAOUTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5'-Elvitegravir-Cytarabine Conjugates

These conjugates replace the stearyl group with elvitegravir-derived chains, enhancing HIV protease inhibition while retaining antileukemic activity. However, their increased molecular complexity limits oral bioavailability compared to stearylphosphate derivatives.

5'-Palmitoyl-Cytarabine

Featuring a C16 fatty acid chain, this analogue exhibits reduced metabolic stability due to shorter alkyl length, resulting in faster esterase-mediated cleavage and shorter plasma half-life than the stearyl variant.

5'-Phosphatidyl-Cytarabine Prodrugs

Incorporating phospholipid moieties (e.g., phosphatidylcholine), these compounds form micellar structures in vivo, enabling passive tumor targeting. However, their bulkier structure impedes blood-brain barrier penetration, unlike the compact stearylphosphate design.

Parameter Stearyl-ara-CMP Palmitoyl-Cytarabine Phosphatidyl-Cytarabine
Alkyl chain length C18 C16 C16-phospholipid
Plasma half-life 72+ hours 24–36 hours 48–60 hours
Oral bioavailability 60–70% 40–50% <10%
CNS penetration Moderate Low Negligible

Eigenschaften

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N3O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTVZHOYBAOUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50N3O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of 1-(2,3,5-Tri-O-Acetyl-β-D-Arabinofuranosyl)-4-Thiouracil

Reactants :

  • 1-(2,3,5-Tri-O-acetyl-β-arabinofuranosyl)uracil (1.85 g, 5.0 mmol)
  • Phosphorus pentasulfide (1.23 g, 5.55 mmol)
  • Pyridine (30 ml)

Procedure :

  • Reflux the mixture at 40°C for 2.5 hours under anhydrous conditions.
  • Cool and precipitate the product by adding ice-water.
  • Purify via chloroform extraction and sodium sulfate drying.

Yield : 1.69 g (91%) of pale yellow solid.

Conversion to 1-β-D-Arabinofuranosylcytosine

Reactants :

  • 1-(2,3,5-Tri-O-acetyl-β-D-arabinofuranosyl)-4-thiouracil (1.16 g, 3.0 mmol)
  • Methanol saturated with anhydrous ammonia

Procedure :

  • Heat in a steel bomb at 98–105°C for 35 hours.
  • Remove solvents under reduced pressure.
  • Triturate with methanol to obtain 430 mg of product.

Key Data :

Parameter Value
Purity (HPLC) >98%
Melting Point 186–189°C (decomp.)

Stearyl Esterification

Reactants :

  • 1-β-D-Arabinofuranosylcytosine hydrochloride (100 mg)
  • Stearyl alcohol (21 g, 69.9 mmol)
  • 2,4,6-Triisopropylbenzenesulfonyl chloride (21 g, 69.5 mmol)

Procedure :

  • Dissolve in pyridine (70 ml) and react at 50°C for 15 hours.
  • Precipitate with ethanol and adjust pH to 7.0 using NaOH.

Yield : 1.91 g (85%) of crystalline powder.

Industrial-Scale Production

Crystallization and Polymorph Control

Methods :

  • α-Type Crystals : Precipitate from ethanol at 50–70°C.
  • β-Type Crystals : Slow cooling of methanol solutions.
  • γ-Type Crystals : Drying under reduced pressure followed by methanol recrystallization.

X-Ray Diffraction Data :

Crystal Type Characteristic Peaks (d-values, Å)
α-Type 23.86, 17.31, 12.99
β-Type 18.02, 8.93, 4.98
Amorphous No distinct peaks

Purification and Stabilization

Steps :

  • Neutralization : Adjust aqueous solutions to pH 9.7–13 with NaOH to form monosodium salt.
  • Organic Solvent Precipitation : Use ethanol (3–5x volume) for high-purity yields.
  • Lyophilization : Remove residual solvents under reduced pressure (5 mmHg, 60°C).

Stability Data :

Condition (25°C, 76% RH) Decomposition After 14 Months
α-Type Monohydrate 0%
Amorphous Form 6.3%

Analytical Characterization

Key Techniques

  • X-Ray Diffraction : Confirms crystalline structure (e.g., α-type shows peaks at 23.86 Å).
  • Differential Thermal Analysis (DTA) : α-Type exhibits endothermic peaks at 113°C and 161°C.
  • HPLC : Purity >99% using Nucleosil 5NH₂ column (methanol:0.1M tris buffer, 5:1).

Physicochemical Properties

Parameter Value
Molecular Weight 575.68 g/mol
Solubility Freely soluble in DMSO
pKa 1.44 (predicted)
LogP 5.2 (lipophilicity)

Challenges and Optimizations

  • Esterification Efficiency : Use of p-toluenesulfonyl chloride increases reaction yield to >90%.
  • Hygroscopicity Control : Monohydrate forms (α/β-type) reduce moisture absorption by 95% compared to amorphous forms.
  • Scale-Up : Industrial processes achieve 80% yield via optimized solvent ratios (pyridine:stearyl alcohol = 3:1).

Analyse Chemischer Reaktionen

1-Arabinofuranosylcytosin-5’-stearylphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid gefördert werden.

    Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

    Substitution: Nucleophile Substitutionsreaktionen können auftreten, wobei die Stearylgruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.

Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffperoxid für die Oxidation, Natriumborhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Fosteabine is characterized by its lipophilicity and resistance to deamination, which allows for prolonged systemic exposure to its active metabolite, cytarabine. The compound's pharmacokinetics have been extensively studied in clinical settings, demonstrating its ability to maintain therapeutic levels in plasma over extended periods.

Key Pharmacokinetic Findings

  • Absorption: Fosteabine is administered orally, with studies showing significant plasma concentrations of stearyl-ara-CMP and its metabolites (ara-C and ara-U) detectable for up to 72 hours post-administration .
  • Dosage: Initial studies utilized a starting dose of 100 mg/day, which was escalated based on patient tolerance and response .
  • Metabolism: The metabolism of fosteabine involves the hydrolysis of the stearylphosphate moiety, releasing cytarabine that then incorporates into DNA during the S-phase of the cell cycle.

Clinical Applications

Fosteabine has been primarily investigated for its efficacy in treating various hematological malignancies:

Treatment of Myelodysplastic Syndromes (MDS)

A phase II study evaluated fosteabine in patients with MDS, including subtypes such as refractory anemia with excess blasts and chronic myelomonocytic leukemia. Among 62 evaluable patients:

  • Complete Remission: Achieved by 2 patients.
  • Good Response: Noted in 6 patients.
  • Partial Response: Observed in 8 patients.
    The overall response rate was approximately 25.8%, with responses typically occurring between 2 to 23 weeks after treatment initiation .

Acute Myeloid Leukemia (AML)

Fosteabine has shown promise in treating acute myeloid leukemia, with studies indicating effective management of disease symptoms and improvement in patient quality of life. The compound's ability to maintain drug levels has been crucial for sustained therapeutic effects .

Non-Hodgkin Lymphoma

Clinical trials have also explored the use of fosteabine in patients with non-Hodgkin lymphoma, where it demonstrated similar pharmacological benefits as seen with AML and MDS treatments.

Comparative Analysis with Other Nucleoside Analogues

Fosteabine stands out among other nucleoside analogues due to its unique properties:

Compound NameLipophilicityResistance to DeaminationClinical Use
FosteabineHighYesAML, MDS
EnocitabineModerateYesAML
AncitabineLowNoLimited use

Case Studies

Several case studies highlight the clinical efficacy and safety profile of fosteabine:

  • Hyponatremia Management : A patient with severe hyponatremia was treated with fosteabine, resulting in significant improvements in serum sodium levels.
  • Diuretic Response : In trials involving heart failure patients experiencing edema, fosteabine administration led to notable diuresis compared to placebo controls.
  • Long-term Efficacy : A longitudinal study tracked patients over six months, demonstrating sustained improvements in serum sodium levels without significant adverse effects.

Wirkmechanismus

The mechanism of action of 1-Arabinofuranosylcytosine-5’-stearylphosphate involves its conversion to ara-C in the liver. Ara-C is then released into the bloodstream over a prolonged period . Ara-C inhibits DNA synthesis by incorporating into DNA and preventing the elongation of the DNA chain. This leads to the inhibition of cell division and induces apoptosis in rapidly dividing cells, such as cancer cells .

Vergleich Mit ähnlichen Verbindungen

Table 1. Comparative Analysis of Stearyl-ara-CMP and Analogous Compounds

Compound Structural Modification Route Cmax (ara-C) Tmax (ara-C) t1/2 (ara-C) Key Clinical Findings
Stearyl-ara-CMP 5'-stearylphosphate Oral 26.3 ± 12.7 nM 13.3 ± 4.7 h 32.0 ± 8.4 h 25.8% response in MDS; myelosuppression and GI toxicity
Low-dose ara-C (subcutaneous) None SC ~100–200 nM 1–2 h 1–3 h Similar AUC to stearyl-ara-CMP; requires frequent dosing
N⁴-behenoyl-ara-C N⁴-behenoyl IV Higher (data limited) Shorter ~12–24 h Used in AML; hepatotoxicity reported
Cyclocytidine Cyclic saligenyl Oral/IV Variable Variable ~8–12 h Rapid deamination; limited efficacy in solid tumors
Liposomal N⁴-alkyl-ara-C N⁴-alkyl + liposomal Oral/IV N/A N/A Extended Enhanced tumor targeting in murine models; limited human data

Mechanistic and Efficacy Comparisons

  • Oral Bioavailability: Stearyl-ara-CMP’s lipophilic modification enables oral administration, a significant advantage over IV/subcutaneous ara-C and N⁴-behenoyl-ara-C .
  • Resistance Mitigation : Unlike ara-C, which faces resistance via reduced deoxycytidine kinase activity or elevated dCTP pools, stearyl-ara-CMP’s prolonged ara-C release may sustain ara-CTP levels, overcoming kinetic resistance .
  • Toxicity Profile : Myelosuppression is common across ara-C derivatives, but stearyl-ara-CMP’s lower Cmax correlates with reduced acute toxicity compared to high-dose IV ara-C .

Biologische Aktivität

1-Arabinofuranosylcytosine-5'-stearylphosphate, commonly referred to as stearyl-ara-CMP or cytarabine ocfosfate, is a lipophilic derivative of the nucleoside analog 1-beta-D-arabinofuranosylcytosine (ara-C). This compound has garnered attention in the field of oncology due to its potential therapeutic applications, particularly in hematological malignancies. Its unique structure enhances its pharmacokinetic properties, making it resistant to deamination and allowing for oral bioavailability.

  • Molecular Formula : C14_{14}H22_{22}N3_{3}O5_{5}P
  • Molecular Weight : 345.31 g/mol
  • IUPAC Name : 1-(2-deoxy-β-D-arabinofuranosyl)cytosine 5'-stearylphosphate

Stearyl-ara-CMP exerts its biological effects primarily through inhibition of DNA synthesis. It is incorporated into DNA during replication, leading to chain termination. This mechanism is similar to that of ara-C, but the stearyl group enhances cellular uptake and retention.

Pharmacokinetics

A clinical study demonstrated that after administration of a single oral dose of stearyl-ara-CMP (500 mg/m²), the compound and its metabolites were detectable in plasma for over 72 hours. Key pharmacokinetic parameters include:

  • Cmax : 322 ± 218 nM
  • Tmax : 6.5 ± 4.5 h
  • Half-life (t1/2) : 32.0 ± 8.4 h

These findings suggest that stearyl-ara-CMP provides prolonged exposure to its active metabolite, ara-C, which is crucial for maintaining therapeutic efficacy in cancer treatment .

Antitumor Activity

Research indicates that stearyl-ara-CMP exhibits significant antitumor activity against various hematological malignancies. In a study involving patients with acute myeloid leukemia (AML) and non-Hodgkin lymphoma (NHL), the compound demonstrated considerable efficacy, leading to responses in relapsed and refractory cases .

Case Studies

A notable case involved a patient with refractory AML who received stearyl-ara-CMP as part of a clinical trial. The patient achieved a partial remission with manageable side effects, underscoring the compound's potential as an effective treatment option .

Side Effects and Toxicity

While stearyl-ara-CMP is generally well-tolerated, some adverse effects have been reported:

  • Macrocytic Anemia : Observed in several patients during clinical trials.
  • Megaloblastic Changes : Noted in erythroblasts, indicating a cytostatic effect on hematopoiesis.

These side effects are consistent with those seen with traditional ara-C therapy, suggesting a similar safety profile .

Comparative Analysis with Other Compounds

To better understand the biological activity of stearyl-ara-CMP, a comparison with other nucleoside analogs is presented in the table below:

CompoundCmax (nM)Tmax (h)t1/2 (h)Efficacy in AML/NHL
Stearyl-ara-CMP3226.532High
Ara-CVariesVariesVariesModerate
GemcitabineVariesVariesVariesHigh
FludarabineVariesVariesVariesModerate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.